N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Description

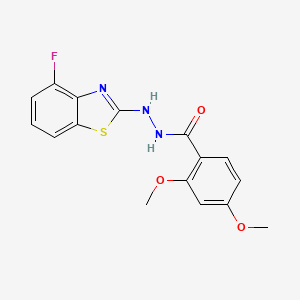

N'-(4-Fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a benzohydrazide derivative featuring a 4-fluoro-substituted benzothiazole ring linked to a 2,4-dimethoxybenzoyl hydrazide moiety. The compound combines two pharmacophoric elements: the benzothiazole ring, known for its bioactivity in antimicrobial and antitumor agents, and the dimethoxybenzohydrazide group, which enhances electronic and steric properties for target binding.

Properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-9-6-7-10(12(8-9)23-2)15(21)19-20-16-18-14-11(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLQARFFGRJERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor under acidic conditions.

Introduction of the Dimethoxybenzohydrazide Moiety: The dimethoxybenzohydrazide group can be introduced through a condensation reaction between 2,4-dimethoxybenzohydrazide and the benzothiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring may interact with enzymes or receptors, while the dimethoxybenzohydrazide moiety could influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Analysis

The compound’s structure is defined by:

- 4-Fluoro-1,3-benzothiazole : Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effect.

- 2,4-Dimethoxybenzohydrazide : Electron-donating methoxy groups at positions 2 and 4 modulate electronic density and steric accessibility.

Key Comparisons :

Antimicrobial Potential

- 3,4-Dimethoxybenzohydrazide Derivatives : Exhibit strong antimicrobial activity due to the electron-rich aromatic system, which enhances membrane penetration . The target compound’s 2,4-dimethoxy configuration may alter binding to microbial targets compared to 3,4-substituted analogs.

- Benzothiazole-Containing Compounds : Fluorine at position 4 of benzothiazole improves bioavailability, as seen in anticonvulsant semicarbazones (e.g., ’s MES model results) .

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic compound that has garnered attention for its notable biological activity, particularly against pathogenic microorganisms. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a hydrazide functional group , with specific substitutions that enhance its reactivity and biological properties. The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzohydrazide and 4-fluoro-1,3-benzothiazol-2-yl chloride , often conducted in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The purification process may involve recrystallization or column chromatography .

Antimicrobial Properties

This compound exhibits significant activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Its mechanism of action involves binding to specific targets within bacterial cells, inhibiting their growth and proliferation. This disruption leads to cell death, positioning the compound as a potential anti-tuberculosis agent .

Comparative Biological Activity

To contextualize its efficacy, the following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | Benzamide derivative with methyl substitution | Antimicrobial properties |

| 3,4-dimethoxy-N-[(4-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioylbenzamide | Contains carbamothioyl group | Antibacterial activity |

| 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Similar hydrazide structure with different substituents | Potentially active against various pathogens |

This comparison highlights the unique structural attributes of this compound that contribute to its specific biological activities .

The compound's effectiveness against Mycobacterium tuberculosis is attributed to its ability to bind selectively to bacterial targets. This interaction disrupts essential cellular processes necessary for bacterial survival and replication. Additionally, studies exploring potential synergistic effects with other antimicrobial agents suggest that combining this compound with existing treatments may enhance therapeutic outcomes .

Research Findings and Case Studies

Recent studies have demonstrated the compound's potential in various biological assays. For instance:

- Antitubercular Activity : In vitro tests have shown that this compound exhibits potent antitubercular activity with low minimum inhibitory concentrations (MICs), indicating strong efficacy against resistant strains of Mycobacterium tuberculosis .

- Antitumor Activity : Preliminary investigations into its antitumor properties have also been conducted. Compounds with similar benzothiazole structures have shown promise in inhibiting the proliferation of cancer cell lines in both 2D and 3D cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.